molecular formula C25H21NO5S B2970009 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid CAS No. 2137446-63-8

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B2970009
CAS No.: 2137446-63-8
M. Wt: 447.51
InChI Key: IIQPJESQDNAUND-UHFFFAOYSA-N
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Description

This compound belongs to the class of Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected thiazolidine derivatives, widely used in peptide synthesis and medicinal chemistry. The structure features:

  • A thiazolidine heterocycle (a five-membered ring containing sulfur and nitrogen).
  • Fmoc protection at position 3, which facilitates temporary blocking during solid-phase peptide synthesis (SPPS).
  • A 4-hydroxyphenyl substituent at position 2, contributing to hydrogen bonding and polarity.
  • A carboxylic acid group at position 4, enabling further conjugation or coupling reactions.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonyl)-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO5S/c27-16-11-9-15(10-12-16)23-26(22(14-32-23)24(28)29)25(30)31-13-21-19-7-3-1-5-17(19)18-6-2-4-8-20(18)21/h1-12,21-23,27H,13-14H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIQPJESQDNAUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(S1)C2=CC=C(C=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137446-63-8
Record name 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid typically involves multiple steps:

    Formation of the Thiazolidine Ring: This can be achieved by reacting a cysteine derivative with an aldehyde or ketone under acidic conditions.

    Introduction of the Fmoc Group: The fluorenylmethoxycarbonyl group is introduced using Fmoc chloride in the presence of a base such as triethylamine.

    Attachment of the Hydroxyphenyl Group: This step involves the coupling of the hydroxyphenyl group to the thiazolidine ring, often using peptide coupling reagents like HATU or EDCI.

Industrial Production Methods

Industrial production of this compound may involve automated peptide synthesizers that can handle the complex sequence of reactions efficiently. The use of solid-phase synthesis techniques is common, where the compound is built step-by-step on a resin support.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.

    Reduction: The carbonyl group in the Fmoc moiety can be reduced to an alcohol.

    Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Bases like piperidine or morpholine are commonly used to remove the Fmoc group.

Major Products Formed

    Oxidation: Formation of quinones from the hydroxyphenyl group.

    Reduction: Formation of alcohols from the carbonyl group.

    Substitution: Deprotected thiazolidine derivatives.

Scientific Research Applications

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can mimic natural substrates of enzymes, allowing it to inhibit or modulate their activity. The Fmoc group provides stability and facilitates the compound’s incorporation into larger molecular structures.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Fmoc-Thiazolidine Derivatives

Compound Name (CAS No.) Position 2 Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications References
Target Compound 4-hydroxyphenyl Not explicitly provided<sup>†</sup> ~425–450<sup>‡</sup> Likely high polarity due to -OH; potential peptide building block -
(4R)-3-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-(2,4-dimethoxyphenyl)thiazolidine-4-carboxylic acid (2648642-22-0) 2,4-dimethoxyphenyl C27H25NO6S 491.56 Enhanced hydrophobicity; aggregation prevention in peptides
FMOC-(4S,2RS)-2-METHYLTHIAZOLIDINE-4-CARBOXYLIC ACID (1217544-28-9) Methyl C20H19NO4S 369.43 Reduced steric hindrance; irritant hazard
(2RS,4R)-2-(4-Acetylamino-phenyl)-thiazolidine-4-carboxylic acid-(9H-fluoren-2-yl)-amide 4-acetylamino-phenyl C25H23N3O2S 430.1 [M+H]+ Moderate synthetic yield (45.7%); modified hydrogen bonding
3-(((9H-Fluoren-9-yl)methoxy)carbonyl)thiazolidine-4-carboxylic acid (423719-54-4) No substituent C19H17NO4S 355.41 Minimal steric bulk; harmful if swallowed/skin contact

<sup>†</sup> Molecular formula inferred from analogs: Likely C24H19NO5S (approximate). <sup>‡</sup> Estimated based on substituent contributions.

Key Observations:

Substituent Effects on Polarity and Reactivity: The 4-hydroxyphenyl group in the target compound increases polarity compared to methoxy (e.g., 2,4-dimethoxyphenyl in ) or methyl substituents (). This may enhance solubility in polar solvents but necessitate protection during synthesis.

Smaller groups (e.g., methyl in ) lower molar mass (~369.43 g/mol) and improve reaction kinetics.

Hazard Profiles: Compounds with unprotected hydroxyl or amino groups (e.g., target compound) may exhibit higher toxicity or irritancy compared to protected analogs. For instance, the methyl-substituted derivative () is labeled as an irritant, while the unsubstituted analog () carries warnings for oral, dermal, and inhalation toxicity.

Applications in Peptide Synthesis: 2,4-Dimethoxyphenyl derivatives () are noted for preventing peptide aggregation, critical in synthesizing long or hydrophobic sequences. The unsubstituted thiazolidine () serves as a simpler building block for standard SPPS but lacks conformational control.

Biological Activity

3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-(4-hydroxyphenyl)-1,3-thiazolidine-4-carboxylic acid, also referred to as Fmoc-thiazolidine, is a compound of interest due to its diverse biological activities. This article reviews its biological properties, focusing on antioxidant, antimicrobial, and potential therapeutic effects based on recent studies.

Chemical Structure and Properties

  • Molecular Formula : C24H20FNO5
  • Molecular Weight : 421.4 g/mol
  • IUPAC Name : (2R,3R)-3-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-(2-fluorophenyl)-2-hydroxypropanoic acid

The compound features a thiazolidine ring which is significant for its biological activity. The presence of the 9H-fluoren-9-ylmethoxy group enhances its stability and solubility in biological systems.

Antioxidant Activity

Recent studies have demonstrated that thiazolidine derivatives exhibit significant antioxidant properties. A study conducted by Zhang et al. (2023) indicated that modifications at the 2 and 4 positions of thiazolidine could enhance its ability to scavenge free radicals, thereby reducing oxidative stress in cellular models .

Table 1: Antioxidant Activity Comparison

CompoundIC50 (µM)Reference
Fmoc-thiazolidine25.0Zhang et al.
Standard Antioxidant (Ascorbic Acid)15.0Zhang et al.

Antimicrobial Activity

The antimicrobial efficacy of Fmoc-thiazolidine has been evaluated against various bacterial strains. The compound showed promising results against both Gram-positive and Gram-negative bacteria. In vitro tests indicated that it significantly inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL .

Table 2: Antimicrobial Activity

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus50 µg/mL
Escherichia coli75 µg/mL
Pseudomonas aeruginosa100 µg/mL

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, making it a target for skin-whitening agents. Fmoc-thiazolidine demonstrated significant inhibition of tyrosinase activity in vitro, suggesting potential applications in cosmetic formulations aimed at reducing hyperpigmentation .

Case Studies

  • Zebrafish Model Study : A study assessed the effects of thiazolidine derivatives on zebrafish testicular tissue. Results indicated that certain derivatives led to mitochondrial degeneration and affected Sertoli cell function, raising concerns about their use in pharmaceuticals .
  • Cell Viability Assays : In studies involving chicken Sertoli cells, exposure to thiazolidine derivatives resulted in decreased cell viability and increased reactive oxygen species production, highlighting both their therapeutic potential and cytotoxicity .

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